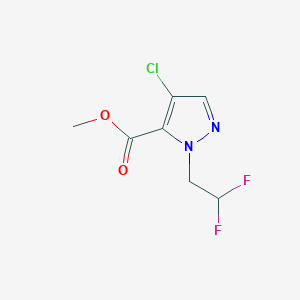amine](/img/structure/B8037199.png)
[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 1-position of the pyrazole ring, along with a propan-2-ylamine substituent at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine typically involves a multi-step process. One common method includes the nitration of 1-methylpyrazole to introduce the nitro group at the 3-position. This is followed by the alkylation of the 5-position with propan-2-ylamine. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine may involve large-scale nitration and alkylation processes. These processes are typically carried out in batch reactors or continuous flow systems, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (1-methyl-3-amino-1H-pyrazol-5-yl)methylamine, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine can be compared with other pyrazole derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a tert-butyl group and a methoxybenzyl group, which confer different chemical and biological properties.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound has two nitro groups and a dimethylamino group, making it more reactive and potentially more biologically active.
Propiedades
IUPAC Name |
N-[(2-methyl-5-nitropyrazol-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-6(2)9-5-7-4-8(12(13)14)10-11(7)3/h4,6,9H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYXGQWCMAOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NN1C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037145.png)
![methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037153.png)
![(2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037156.png)
![(3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037164.png)

![1-methyl-5-{[methyl(phenyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B8037166.png)
![5-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037169.png)
![5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037177.png)
![ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037186.png)
![N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B8037193.png)
amine](/img/structure/B8037207.png)
